

Technical Guide: Physicochemical Properties of Ethyl 2-(piperidin-3-yl)acetate hydrochloride

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Compound of Interest

Compound Name: *Ethyl 2-(piperidin-3-yl)acetate hydrochloride*

Cat. No.: *B579217*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **Ethyl 2-(piperidin-3-yl)acetate hydrochloride** (CAS No: 16780-05-5). Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed, standardized experimental protocols for determining these crucial physicochemical parameters. These methodologies are essential for researchers and professionals in drug development to accurately characterize this and similar molecules.

Compound Overview

Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a piperidine derivative. Such scaffolds are common in pharmaceutical development. Understanding its solubility and stability is critical for formulation, storage, and ensuring therapeutic efficacy.

Table 1: General Properties of **Ethyl 2-(piperidin-3-yl)acetate hydrochloride**

Property	Value
CAS Number	16780-05-5
Molecular Formula	C ₉ H ₁₈ ClNO ₂
Molecular Weight	207.70 g/mol
Melting Point	132 - 134 °C
Appearance	White to off-white solid
Storage	Room temperature, in an inert atmosphere

Solubility Profile

Quantitative solubility data for **Ethyl 2-(piperidin-3-yl)acetate hydrochloride** is not extensively available in public literature. However, based on its structure as a hydrochloride salt of an amine, a general solubility profile can be anticipated. The protonated piperidine ring is expected to enhance aqueous solubility.

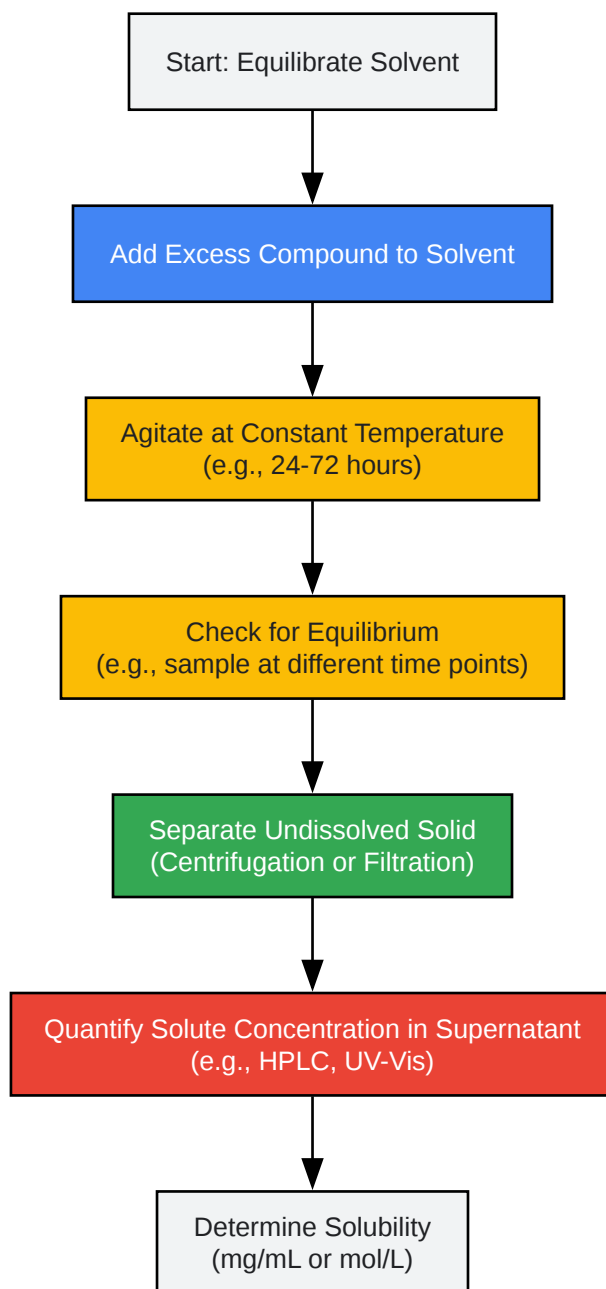
Table 2: Anticipated and Known Solubility of **Ethyl 2-(piperidin-3-yl)acetate hydrochloride**

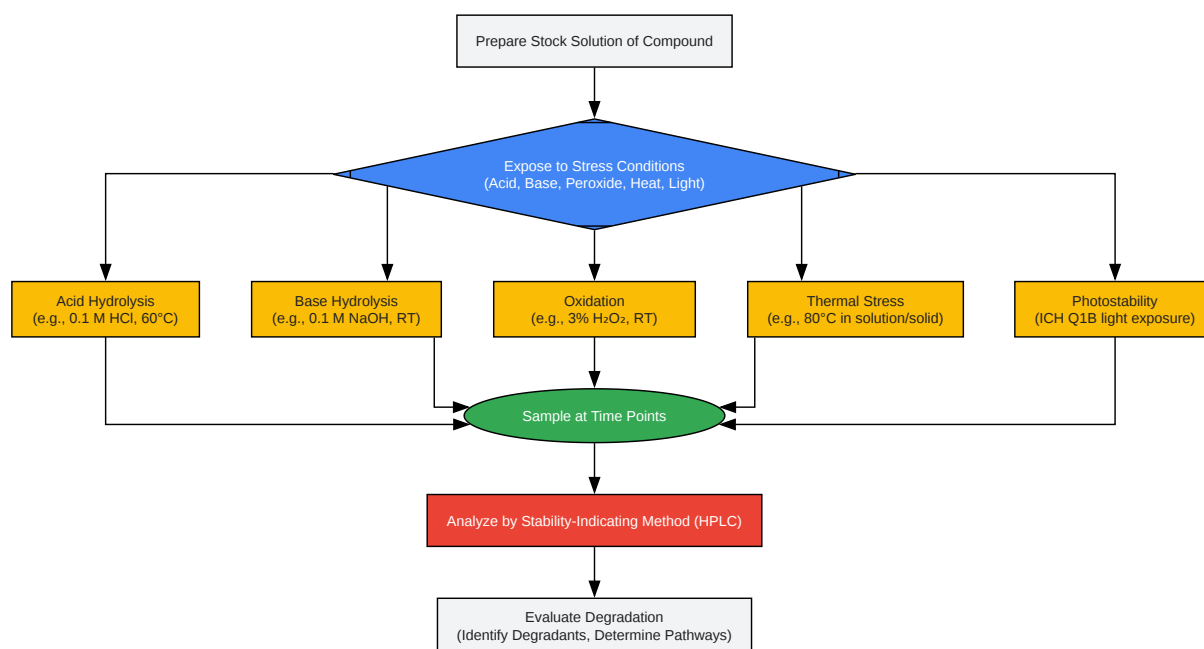
Solvent	Anticipated Solubility	Notes
Water	Expected to be soluble	The hydrochloride salt form generally increases aqueous solubility. Solubility may be pH-dependent.
Methanol	Expected to be soluble	Polar protic solvents are generally good solvents for hydrochloride salts.
Ethanol	Likely soluble	Often used as a co-solvent in formulations.
DMSO	Likely soluble	A common polar aprotic solvent for drug discovery compounds.
Acetonitrile	Moderately soluble	May require heating or sonication to achieve higher concentrations.
Non-polar solvents (e.g., Hexane, Toluene)	Low to negligible solubility	The ionic nature of the hydrochloride salt limits solubility in non-polar media.

Experimental Protocol for Determining Aqueous and Organic Solubility

A standard method for determining the solubility of a compound is the shake-flask method, which is widely accepted and can be adapted for various solvents.

Workflow for Solubility Determination





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